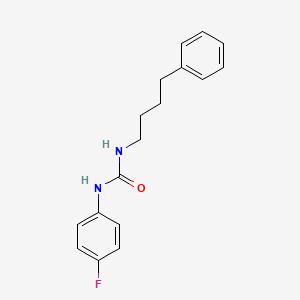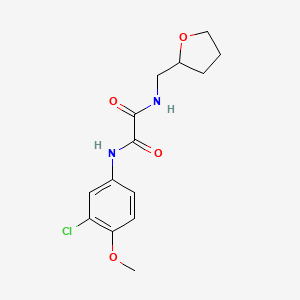
N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a phenylbutyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea typically involves the reaction of 4-fluoroaniline with 4-phenylbutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
Step 1: Preparation of 4-phenylbutyl isocyanate by reacting 4-phenylbutylamine with phosgene or a phosgene substitute.
Step 2: Reaction of 4-fluoroaniline with 4-phenylbutyl isocyanate in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, to yield N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea.
Industrial Production Methods
Industrial production of N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylbutyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-N’-(4-phenylbutyl)urea
- N-(4-bromophenyl)-N’-(4-phenylbutyl)urea
- N-(4-methylphenyl)-N’-(4-phenylbutyl)urea
Uniqueness
N-(4-fluorophenyl)-N’-(4-phenylbutyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, or methyl analogs.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-9-11-16(12-10-15)20-17(21)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVFBXGXNBWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

![4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)
![(5E)-5-[(3-methoxy-4-methylphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5220584.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B5220597.png)

![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)



